molecular formula C15H28N2O2 B2681797 tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate CAS No. 1286272-82-9

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate

Cat. No.: B2681797
CAS No.: 1286272-82-9
M. Wt: 268.401
InChI Key: KYWLSQYEOGCGCX-JOCQHMNTSA-N
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Description

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclopropylmethylamino group, and a cyclohexylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate typically involves the reaction of cyclohexylcarbamate with cyclopropylmethylamine under specific conditions. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the cyclopropylmethylamino group and the cyclohexylcarbamate moiety differentiates it from other tert-butyl derivatives.

Properties

IUPAC Name

tert-butyl N-[4-(cyclopropylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-8-6-12(7-9-13)16-10-11-4-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWLSQYEOGCGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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